molecular formula C24H15NS B13649925 2-Phenyl-12H-[1]benzothieno[2,3-a]carbazole

2-Phenyl-12H-[1]benzothieno[2,3-a]carbazole

Cat. No.: B13649925
M. Wt: 349.4 g/mol
InChI Key: ROTTUJKBXMHHKQ-UHFFFAOYSA-N
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Preparation Methods

2-Phenyl-12H-1benzothieno[2,3-a]carbazole can be synthesized through multiple synthetic routes. One common method involves the condensation reaction of benzothiophene with malonic anhydride, followed by acid-catalyzed degradation to yield the target compound . Another method includes heating and refluxing the mixture under a stream of nitrogen for 12 hours, followed by crystallization in methanol and dissolution in dichlorobenzene . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

2-Phenyl-12H-1benzothieno[2,3-a]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenation or nitration under specific conditions. The major products formed from these reactions depend on the reagents and conditions used, but they generally include derivatives with modified functional groups .

Scientific Research Applications

2-Phenyl-12H-1benzothieno[2,3-a]carbazole has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a fluorescent probe due to its blue luminescence. In medicine, it is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities. Industrially, it is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent optoelectronic properties .

Mechanism of Action

The mechanism of action of 2-Phenyl-12H-1benzothieno[2,3-a]carbazole involves its interaction with molecular targets and pathways within cells. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, further contributing to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Phenyl-12H-1benzothieno[2,3-a]carbazole is unique due to its high thermal and optical stability, as well as its blue luminescence. Similar compounds include other carbazole derivatives such as 3-Phenyl-12H-1benzothieno[2,3-a]carbazole and poly(2,7-carbazole). These compounds share some properties but differ in their specific applications and stability profiles. For example, poly(2,7-carbazole) exhibits more extended conjugation length and lower bandgap energy, making it suitable for different optoelectronic applications .

Properties

Molecular Formula

C24H15NS

Molecular Weight

349.4 g/mol

IUPAC Name

2-phenyl-12H-[1]benzothiolo[2,3-a]carbazole

InChI

InChI=1S/C24H15NS/c1-2-6-15(7-3-1)16-10-11-17-19-12-13-20-18-8-4-5-9-22(18)26-24(20)23(19)25-21(17)14-16/h1-14,25H

InChI Key

ROTTUJKBXMHHKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C5=C(C=C4)C6=CC=CC=C6S5

Origin of Product

United States

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